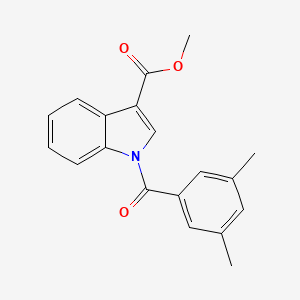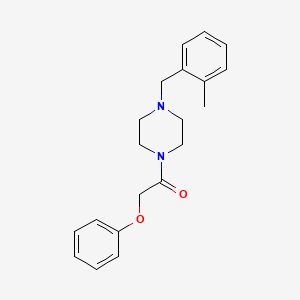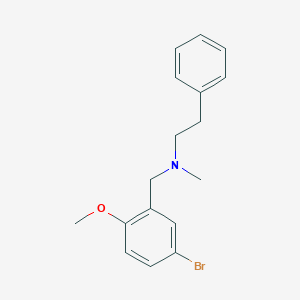![molecular formula C22H20N2O2 B5833962 3-methyl-N-(3-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)butanamide](/img/structure/B5833962.png)
3-methyl-N-(3-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-N-(3-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)butanamide, also known as MNOPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research.
Mecanismo De Acción
3-methyl-N-(3-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)butanamide acts as a selective agonist for the CB2 receptor, which is primarily expressed in immune cells such as macrophages and microglia. Activation of the CB2 receptor by 3-methyl-N-(3-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)butanamide leads to the inhibition of pro-inflammatory cytokine production and the promotion of anti-inflammatory cytokine production. This results in a reduction in inflammation and immune cell activation.
Biochemical and Physiological Effects:
3-methyl-N-(3-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)butanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 3-methyl-N-(3-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)butanamide has also been shown to reduce pain and improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-methyl-N-(3-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)butanamide has several advantages for use in lab experiments. It is a selective agonist for the CB2 receptor, which allows for the specific targeting of immune cells involved in inflammation. 3-methyl-N-(3-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)butanamide is also relatively easy to synthesize and purify, making it accessible for use in research. However, 3-methyl-N-(3-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)butanamide has some limitations, including its potential for off-target effects and the need for further studies to fully understand its mechanisms of action.
Direcciones Futuras
There are several future directions for research involving 3-methyl-N-(3-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)butanamide. One potential area of research is the development of 3-methyl-N-(3-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)butanamide-based therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another potential area of research is the investigation of 3-methyl-N-(3-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)butanamide's effects on immune function and inflammation in other disease states, such as cancer and autoimmune disorders. Additionally, further studies are needed to fully understand the mechanisms of action of 3-methyl-N-(3-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)butanamide and its potential for off-target effects.
In conclusion, 3-methyl-N-(3-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)butanamide is a promising compound with potential applications in various scientific fields. Its selective agonist activity for the CB2 receptor makes it a valuable tool for investigating the role of immune cells in inflammation and disease. Further research is needed to fully understand its mechanisms of action and potential applications.
Métodos De Síntesis
3-methyl-N-(3-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)butanamide can be synthesized through a multi-step process involving the reaction of 3-naphtho[1,2-d][1,3]oxazole-2-amine with 3-bromo-4-methylbenzoyl chloride, followed by reduction with lithium aluminum hydride and subsequent reaction with 1-bromo-3-chloropropane. The final product is obtained through purification using column chromatography.
Aplicaciones Científicas De Investigación
3-methyl-N-(3-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)butanamide has been studied for its potential applications in various scientific fields, including neuroscience, pharmacology, and biochemistry. It has been shown to act as a selective agonist for the cannabinoid receptor type 2 (CB2), which is involved in the regulation of immune function and inflammation. 3-methyl-N-(3-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)butanamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
N-(3-benzo[e][1,3]benzoxazol-2-ylphenyl)-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c1-14(2)12-20(25)23-17-8-5-7-16(13-17)22-24-21-18-9-4-3-6-15(18)10-11-19(21)26-22/h3-11,13-14H,12H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FATMQAPKCOYCNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=CC(=C1)C2=NC3=C(O2)C=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-ethyl-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-2-methylpropanamide](/img/structure/B5833913.png)

![4-[(3-methyl-4-nitrobenzoyl)amino]benzoic acid](/img/structure/B5833943.png)
![N'-[(5-nitro-2-thienyl)methylene]bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5833946.png)
![1-{4-[(2-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B5833955.png)




![4-[5-(2-fluorophenoxy)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B5833995.png)